Ethyl cyclohexylidene(fluoro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl cyclohexylidene(fluoro)acetate is a useful research compound. Its molecular formula is C10H15FO2 and its molecular weight is 186.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl cyclohexylidene(fluoro)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its interactions with biological systems, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclohexylidene moiety and a fluorinated acetate group. The fluorine substitution can significantly influence the compound's lipophilicity and binding affinity to biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized based on its interactions with various biological systems:
- Estrogen Receptor Binding : Research indicates that fluorine substitution in compounds similar to this compound can enhance binding affinities for estrogen receptors (ERα and ERβ). For instance, structural modifications at specific positions on the cyclohexane ring have been shown to yield compounds with affinities comparable to estradiol, a natural estrogen .
- Anticancer Potential : Compounds with similar structures have been investigated for their potential as anticancer agents. The introduction of fluorine has been associated with improved pharmacokinetic properties, including enhanced membrane permeability and metabolic stability. This is particularly relevant in the context of targeting cancer cells where selective uptake is crucial.
Case Studies
- Estrogen Receptor Ligands : A study evaluated various cyclofenil derivatives, revealing that certain fluorinated analogs displayed significant binding affinities for estrogen receptors. The study established structure-activity relationships that highlight how fluorine substitution can modulate receptor affinity .
- Synthesis and Activity Correlation : Another investigation focused on the synthesis of fluorinated compounds and their subsequent biological evaluation. The results indicated that specific configurations of fluorinated cyclohexyl derivatives exhibited notable activity against cancer cell lines, suggesting a promising avenue for drug development .
Research Findings
The following table summarizes key findings from recent studies regarding the biological activity of this compound and related compounds:
Properties
CAS No. |
55305-86-7 |
---|---|
Molecular Formula |
C10H15FO2 |
Molecular Weight |
186.22 g/mol |
IUPAC Name |
ethyl 2-cyclohexylidene-2-fluoroacetate |
InChI |
InChI=1S/C10H15FO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h2-7H2,1H3 |
InChI Key |
VDXJZTLYXSLPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CCCCC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.